![molecular formula C16H19N5O B2784131 N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide CAS No. 1421509-26-3](/img/structure/B2784131.png)
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is an organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. This compound is known for its potential therapeutic applications, particularly in the treatment of certain types of cancer due to its ability to inhibit specific tyrosine kinases .
Mécanisme D'action
Target of Action
The primary target of N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, a process known as phosphorylation. This action plays a significant role in various cellular processes, including cell signaling, growth, and division .
Mode of Action
N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide specifically binds to an inactive Abelson tyrosine kinase domain, characteristic for this gene, through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby disrupting the phosphorylation process .
Result of Action
The inhibition of tyrosine kinases by N-(2-(4-methylpiperazin-1-yl)pyrimidin-5-yl)benzamide can disrupt various cellular processes, potentially leading to a halt in cell growth and division . This could make the compound useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Méthodes De Préparation
The synthesis of N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide typically involves a convergent approach. One common method includes the coupling of an amine and a carboxylic acid precursor using N,N’-carbonyldiimidazole (CDI) as a condensing agent . The intermediates required for this synthesis can be prepared through various efficient methods, including nucleophilic substitution and reduction reactions . Industrial production methods often involve large-scale reactions with careful control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include hydrazine hydrate and iron(III) chloride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide has been investigated for its potential as an anticancer agent. Studies have indicated that compounds with similar structures exhibit inhibitory effects on specific tyrosine kinases, which are crucial in cancer cell proliferation. For instance, the compound's structural analogs have shown promise in inhibiting the activity of certain kinases associated with leukemia treatment, such as imatinib .
Glycine Transporter Inhibition
Research has highlighted the compound's role as a selective inhibitor of glycine transporters (GlyT1). GlyT1 inhibitors are of significant interest due to their potential therapeutic applications in treating schizophrenia and other neuropsychiatric disorders. The compound's ability to modulate glycine levels in the brain could lead to novel treatment strategies .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify modifications that enhance potency and selectivity against target proteins. The presence of the piperazine moiety has been shown to improve binding affinity and selectivity for specific receptors .
Modification | Effect on Activity |
---|---|
Addition of methyl groups | Increased lipophilicity |
Variation in piperazine substituents | Enhanced receptor binding |
Alteration of pyrimidine ring | Improved selectivity against kinases |
Neuropharmacology
The compound has been evaluated for its neuropharmacological effects, particularly in models of anxiety and depression. Its mechanism of action may involve modulation of neurotransmitter systems, including serotonin and dopamine pathways. Preliminary studies suggest that derivatives of this compound can exhibit anxiolytic and antidepressant-like effects in animal models .
Case Studies
Case Study 1: Anticancer Efficacy
In a study published by MDPI, derivatives similar to this compound were tested against various cancer cell lines. The results demonstrated significant cytotoxicity against leukemia cells, indicating potential for further development as an anticancer therapy .
Case Study 2: GlyT1 Inhibition
A recent publication detailed the synthesis and evaluation of this compound as a GlyT1 inhibitor. The compound exhibited a dose-dependent inhibition of glycine uptake in cultured neurons, supporting its candidacy for treating cognitive deficits associated with schizophrenia .
Comparaison Avec Des Composés Similaires
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide is often compared with other tyrosine kinase inhibitors such as imatinib. Other similar compounds include dasatinib and nilotinib, which also inhibit tyrosine kinases but have different efficacy and side effect profiles .
Similar Compounds
- Imatinib
- Dasatinib
- Nilotinib
These compounds highlight the uniqueness of this compound in terms of its specific molecular interactions and therapeutic applications .
Activité Biologique
N-[2-(4-Methylpiperazin-1-YL)pyrimidin-5-YL]benzamide, also known by its CAS number 5224-22-6, is a compound of significant interest due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article delves into the synthesis, biological activities, and relevant research findings associated with this compound.
Property | Value |
---|---|
Molecular Formula | C16H20N4O |
Molecular Weight | 284.36 g/mol |
Density | 1.291 g/cm³ |
Boiling Point | 509.3 °C at 760 mmHg |
Flash Point | 261.8 °C |
Synthesis
The synthesis of this compound involves standard organic reactions typically used in the preparation of benzamide derivatives. The compound is synthesized by coupling a pyrimidine derivative with a benzamide structure, utilizing various reagents to facilitate the formation of the desired amide bond.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit moderate to significant activity against various cancer cell lines:
- Cell Lines Tested :
- K-562 (chronic myelogenous leukemia)
- HL-60 (promyelocytic leukemia)
- MCF-7 (breast adenocarcinoma)
- HeLa (cervix carcinoma)
- A549 (lung carcinoma)
In comparative assays, this compound demonstrated activity comparable to established chemotherapeutics like imatinib and nilotinib, particularly at concentrations around 100 µM .
Kinase Inhibition
This compound has been evaluated for its kinase inhibitory properties. The following kinases were studied:
Kinase | Inhibition (%) at 10 nM |
---|---|
EGFR | 21% - 92% |
HER-4 | Comparable to imatinib |
VEGFR2 | 16% - 48% |
PDGFRa | Up to 77% |
These results indicate that the compound is a potent inhibitor of several receptor tyrosine kinases, which play critical roles in cancer cell proliferation and survival .
The mechanism by which this compound exerts its biological effects appears to involve interaction with ATP binding sites on kinases, leading to inhibition of downstream signaling pathways associated with tumor growth and metastasis. Molecular docking studies suggest that the structural features of this compound allow it to effectively bind to target proteins .
Case Studies
Several case studies have been documented that explore the efficacy of this compound in preclinical models:
- Study on K-562 Cells : In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis in K-562 cells, indicating its potential as a therapeutic agent for chronic myeloid leukemia.
- Combination Therapy : Research has indicated that combining this compound with other chemotherapeutic agents may enhance overall efficacy and reduce resistance observed in certain cancer types.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-20-7-9-21(10-8-20)16-17-11-14(12-18-16)19-15(22)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJRCIODPCAYLAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.